

An In-depth Technical Guide to the Primary Structure of Segetalin C

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Compound of Interest		
Compound Name:	Segetalin C	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Segetalin C is a naturally occurring cyclic heptapeptide isolated from the seeds of Vaccaria segetalis (Caryophyllaceae).[1][2] Like other members of the segetalin family, it is a head-to-tail cyclic oligopeptide that has garnered interest for its unique structural features and potential biological activities.[1][2][3] While some segetalins exhibit estrogen-like or vasorelaxant properties, **Segetalin C** is noted for its antimicrobial properties.[1][2][4] Understanding the primary structure and the methods used for its elucidation and synthesis is fundamental for further research into its mechanism of action, structure-activity relationships, and therapeutic potential.

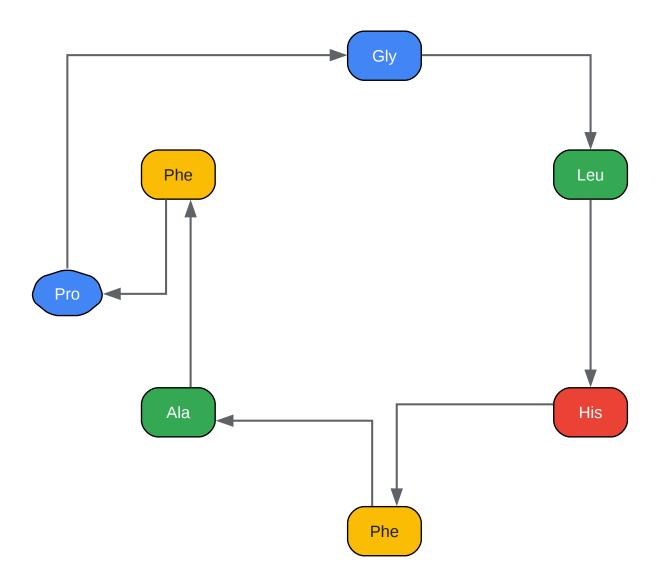
This guide provides a comprehensive overview of the primary structure of **Segetalin C**, presenting key quantitative data, detailed experimental protocols for its characterization and synthesis, and visualizations of its structure and relevant workflows.

Primary Structure and Physicochemical Properties

The primary structure of **Segetalin C** was determined through a combination of instrumental analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2]



The structure is a cyclic heptapeptide with the following amino acid sequence: Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-).[2]



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Figure 1: Primary structure of Segetalin C.

Quantitative Data Summary



The fundamental physicochemical properties of **Segetalin C** are summarized below. Mass spectrometry data confirms the elemental composition, and analytical HPLC verifies the high purity of synthesized samples.[1][3][5]

Property	Value	Source
Amino Acid Sequence	Cyclo(-Gly-Leu-His-Phe-Ala- Phe-Pro-)	[2]
Chemical Formula	C40H51N9O7	
Average Molecular Weight	769.904 Da	
Monoisotopic Molecular Weight	769.391145018 Da	
Purity (Post-Synthesis)	>95% (via Analytical HPLC)	[1][5]

Predicted Physicochemical Properties

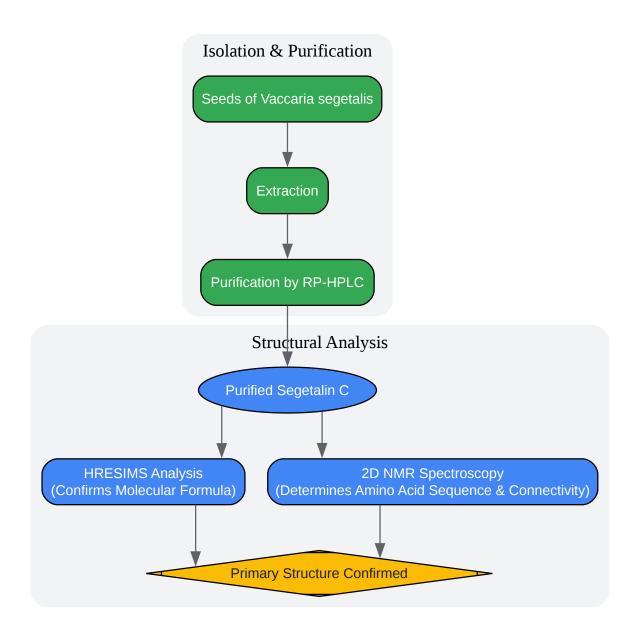
The following properties have been predicted computationally, providing insights into the molecule's potential behavior in biological systems.

Property	Predicted Value	Source
Water Solubility	0.051 g/L	
logP	1.57 (ALOGPS), 0.083 (ChemAxon)	
logS	-4.2 (ALOGPS)	
pKa (Strongest Acidic)	11.5	
pKa (Strongest Basic)	6.53	
Physiological Charge	0	
Hydrogen Acceptor Count	8	
Hydrogen Donor Count	7	



Experimental Protocols

The structural identity of **Segetalin C** has been confirmed through rigorous characterization of both the natural isolate and synthetically produced molecules.[1][2][3][5]



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Figure 2: Experimental workflow for the structural elucidation of Segetalin C.

Structural Elucidation Methodologies

The elucidation of **Segetalin C**'s structure relies on modern spectroscopic techniques.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
 - Objective: To determine the exact mass of the molecule and confirm its elemental composition.
 - Method: Purified Segetalin C is introduced into an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). The instrument is calibrated to provide high mass accuracy. The observed mass-to-charge ratio (m/z) is compared to the calculated exact mass for the proposed molecular formula (C40H51N9O7). For Segetalin C, the experimental data matched the calculated mass, confirming the formula.[1][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the amino acid sequence, stereochemistry, and cyclic connectivity of the peptide.
 - Method: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[1][5] A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[6][7]
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each amino acid residue's spin system.
 - TOCSY (Total Correlation Spectroscopy): Correlates all protons within a given amino acid residue's spin system.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other (<5 Å), which is crucial for determining the amino acid sequence and the overall conformation.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to link adjacent amino acid residues.

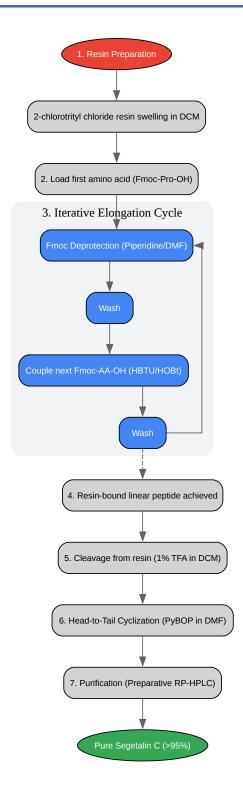


 Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the peptide backbone's covalent structure and head-to-tail cyclization.[2]

Solid-Phase Peptide Synthesis (SPPS)

An efficient solid-phase strategy has been developed for the total synthesis of segetalins, including **Segetalin C**.[1][3] This method overcomes the challenges of earlier solution-phase syntheses, such as long reaction times and risk of racemization.[1]





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Figure 3: Workflow for the solid-phase synthesis of Segetalin C.

Detailed Protocol:



- Resin Preparation: Cost-effective 2-chlorotrityl chloride resin is swelled in dichloromethane
 (DCM).[1][6]
- First Amino Acid Loading: The C-terminal amino acid (Fmoc-Pro-OH) is loaded onto the resin.[6]
- Peptide Chain Elongation: The linear peptide is assembled using standard Fmoc-SPPS chemistry.[3][6]
 - Fmoc Deprotection: The Fmoc protecting group on the N-terminus is removed using a solution of piperidine in dimethylformamide (DMF).
 - Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HOBt/HBTU) and coupled to the free N-terminus of the growing peptide chain.[5] This cycle is repeated for each amino acid in the sequence.
- Cleavage: The fully assembled linear peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).[6]
- Cyclization: The linear precursor undergoes a head-to-tail macrocyclization reaction. This
 critical step is mediated by the coupling reagent PyBOP (benzotriazol-1yloxytripyrrolidinophosphonium hexafluorophosphate) in DMF under moderately dilute
 conditions (10⁻³ M).[1][3][5]
- Purification and Verification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][6] The final product's purity (>95%) is confirmed by analytical HPLC, and its identity is re-confirmed by HRESIMS and NMR.[1][3][5] This synthetic strategy yields the target segetalins in the 45-70% range.[3][5]

Conclusion

Segetalin C is a cyclic heptapeptide with a defined primary structure of Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). Its structural elucidation has been accomplished through a combination of HRESIMS and 2D NMR spectroscopy. Furthermore, an efficient and scalable solid-phase synthesis protocol has been established, enabling the production of high-purity **Segetalin C** for further biological evaluation. This detailed structural and methodological foundation is crucial



for drug development professionals and researchers aiming to explore the antimicrobial potential and structure-activity relationships of this and related plant-derived cyclopeptides.

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